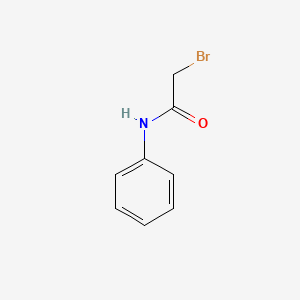

2-Bromo-N-phenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPLOIFDMMEBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201384 | |

| Record name | 2-Bromo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-87-4 | |

| Record name | 2-Bromo-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5326-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-phenylacetamide from Aniline and Bromoacetyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-Bromo-N-phenylacetamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the reaction of aniline with bromoacetyl bromide. This guide details the reaction mechanism, experimental protocols, and characterization of the final product, presenting quantitative data in a clear, tabular format for ease of reference.

Reaction Overview

The synthesis of this compound from aniline and bromoacetyl bromide is a classic example of nucleophilic acyl substitution. Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrogen bromide byproduct.

Overall Reaction:

Aniline + Bromoacetyl Bromide → this compound + Hydrogen Bromide

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the carbonyl carbon of bromoacetyl bromide, which is highly electrophilic due to the presence of two electron-withdrawing bromine atoms. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a bromide ion and a proton to form the stable amide product, this compound. A base, such as triethylamine, is used to scavenge the HBr produced during the reaction.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on established laboratory procedures.[1]

Materials and Reagents:

-

Aniline

-

Bromoacetyl bromide

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

A solution of aniline (0.016 mol) in 40 mL of dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.[1]

-

Bromoacetyl bromide (1.0 equivalent) dissolved in 3 mL of dichloromethane is added dropwise to the cooled aniline solution.[1]

-

Following the addition of bromoacetyl bromide, triethylamine (0.019 mol) is added to the reaction mixture.[1]

-

The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours, during which a precipitate may form.[1]

-

After the reaction is complete, the mixture is concentrated under reduced pressure.[1]

-

The residue is redissolved in ethyl acetate and washed three times with water.[1]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

-

The crude product is purified by crystallization from ethyl acetate to yield this compound.[1]

Data Presentation

Table 1: Reactant and Reagent Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mol) | Equivalents |

| Aniline | C₆H₇N | 93.13 | 0.016 | 1.0 |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.85 | 0.016 | 1.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 0.019 | ~1.2 |

Table 2: Product Characterization

| Property | Value | Reference |

| Product Name | This compound | [1][2][3] |

| Molecular Formula | C₈H₈BrNO | [1][2][3] |

| Molecular Weight | 214.06 g/mol | [1][2][3] |

| CAS Number | 5326-87-4 | [1][2][3] |

| Appearance | White to light yellow/orange powder/crystal | |

| Melting Point | 131-135 °C | [1] |

| ¹H-NMR (CDCl₃) | δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (d, 2H), 8.09 (s, 1H) | [1] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Bromoacetyl bromide is corrosive and a lachrymator. Handle with extreme care in a well-ventilated fume hood.

-

Aniline is toxic and can be absorbed through the skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The synthesis of this compound from aniline and bromoacetyl bromide is a straightforward and efficient method for producing this important chemical intermediate. The procedure involves a nucleophilic acyl substitution reaction, followed by a standard aqueous work-up and purification by crystallization. The provided protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-N-phenylacetamide. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents key data in a structured format, details relevant experimental methodologies, and provides a visual representation of the synthetic and characterization workflow.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Melting Point | 131-137 °C | [2][3] |

| Boiling Point | 353.3 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in ethanol and water (for crystallization) | [1] |

| Refractive Index | 1.630 | [1] |

| Flash Point | 167.4 ± 23.2 °C | [1] |

| InChI Key | DCPLOIFDMMEBQZ-UHFFFAOYSA-N | [2] |

| CAS Number | 5326-87-4 |

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 4.01 (s, 2H), 7.18 (m, 1H), 7.36 (m, 2H), 7.54 (d, 2H), 8.09 (s, 1H)[2] |

| ¹H NMR (400 MHz, DMSO-d₆) | A spectrum has been reported and is available for review.[4] |

| ¹³C NMR | While a specific spectrum for this compound is not readily available in the searched literature, the expected signals would include those for the carbonyl carbon, the brominated methylene carbon, and the aromatic carbons of the phenyl group. For the related compound 2-bromo-N-(p-chlorophenyl) acetamide, the CH₂ signal of the acetamide moiety appeared at 29.320 ppm.[5] |

| Infrared (IR) Spectroscopy | While a specific spectrum for this compound is not provided, characteristic peaks would be expected for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II), as well as aromatic C-H and C=C stretches. For a similar compound, N-(2-Bromophenyl)-2-(2,3-dioxoindolin-1-yl)acetamide, an NH stretch was observed at 3244 cm⁻¹.[6] |

| Mass Spectrometry (MS) | The exact mass is 212.97893 Da.[1] The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of bromine and other fragments. The NIST WebBook has a mass spectrum for the isomer Acetamide, N-(2-bromophenyl)-.[7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound[3]

This protocol details the synthesis of this compound from aniline and bromoacetyl bromide.

Materials:

-

Aniline (0.016 mol)

-

Bromoacetyl bromide (1.0 equivalent)

-

Triethylamine (TEA) (0.019 mol)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulphate (Na₂SO₄)

Procedure:

-

A solution of aniline in dichloromethane is cooled on ice.

-

Bromoacetyl bromide in dichloromethane is added dropwise to the cooled aniline solution.

-

Triethylamine (TEA) is then added to the reaction mixture.

-

The reaction mixture is allowed to warm to room temperature over 3 hours, during which a precipitate forms and the solution turns dark.

-

The mixture is concentrated and then taken up in ethyl acetate.

-

The ethyl acetate solution is washed three times with water.

-

The organic phase is dried over anhydrous sodium sulphate, filtered, and concentrated.

-

The resulting residue is purified by crystallization from ethyl acetate to yield this compound.

Characterization Protocols

The following are general experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination: The melting point can be determined by packing a small amount of the crystalline solid into a capillary tube and heating it in a melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

Solubility Assessment: The solubility of the compound can be assessed by adding a small, measured amount of the solid to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the degree of dissolution is observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹H and ¹³C NMR analysis, the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using an NMR spectrometer.

Infrared (IR) Spectroscopy: An IR spectrum can be obtained by preparing a KBr pellet of the solid compound or by using an ATR-FTIR spectrometer.

Mass Spectrometry (MS): The mass spectrum can be obtained using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the key stages from starting materials to the fully characterized this compound.

Biological Context

While this guide focuses on the physicochemical properties, it is noteworthy that N-phenylacetamide derivatives have been investigated for a range of biological activities, including antibacterial and antifungal properties.[4][5] The bromoacetyl group is a known alkylating agent, suggesting that this compound could act as an electrophile and potentially interact with biological nucleophiles. However, specific signaling pathways or detailed mechanisms of action for this particular compound are not extensively documented in the available literature. Further research in this area could elucidate its potential pharmacological relevance.

References

- 1. echemi.com [echemi.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. This compound | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. irejournals.com [irejournals.com]

- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetamide, N-(2-bromophenyl)- [webbook.nist.gov]

An In-depth Technical Guide to 2-Bromo-N-phenylacetamide (CAS: 5326-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylacetamide, also known as α-bromoacetanilide, is a chemical compound with the CAS number 5326-87-4. It serves as a versatile building block in organic synthesis and has garnered significant interest in the field of medicinal chemistry, particularly for its potential as an antifungal agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and biological activities, with a focus on its antifungal applications.

Chemical and Physical Properties

This compound is a white to light yellow or light orange powder or crystalline solid.[1] It is important to note that this compound is harmful if swallowed and causes skin and serious eye irritation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5326-87-4 | |

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | [3] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| Melting Point | 131-135 °C | [3] |

| Purity | >95.0% (GC) | [1] |

| InChI Key | DCPLOIFDMMEBQZ-UHFFFAOYSA-N | [3] |

| Synonyms | α-Bromoacetanilide, N-(Bromoacetyl)aniline, [(2-Bromoacetyl)amino]benzene | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 4.01 | s | 2H | -CH₂- | [3] |

| 7.18 | m | 1H | Aromatic H | [3] |

| 7.36 | m | 2H | Aromatic H | [3] |

| 7.54 | 2H | Aromatic H | [3] | |

| 8.09 | s | 1H | -NH- | [3] |

| (Solvent: CDCl₃) |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of aniline with bromoacetyl bromide in the presence of a base.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

Aniline (0.016 mol)

-

Dichloromethane (43 mL)

-

Bromoacetyl bromide (1.0 equivalent)

-

Triethylamine (TEA) (0.019 mol)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulphate (Na₂SO₄)

Procedure:

-

A solution of aniline in dichloromethane is cooled on ice.

-

Bromoacetyl bromide in dichloromethane is added dropwise to the cooled aniline solution.

-

Triethylamine (TEA) is then added to the reaction mixture.

-

The solution is allowed to warm to room temperature over 3 hours, during which a precipitate forms.

-

The mixture is concentrated, and the residue is taken up in ethyl acetate (EtOAc).

-

The organic phase is washed three times with water.

-

The organic phase is then dried over anhydrous sodium sulphate (Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by crystallization from EtOAc to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity: Antifungal Properties

This compound has demonstrated significant antifungal activity against various strains of Candida, including fluconazole-resistant species.

Table 3: Antifungal Activity of this compound against Candida spp.

| Parameter | Value | Target Organisms | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis | [4] |

| Minimum Fungicidal Concentration (MFC) | 64 µg/mL | Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis | [4] |

| Antibiofilm Activity | Effective against mature C. albicans biofilms | Candida albicans | [4] |

Proposed Mechanism of Action

While the exact mechanism of action is still under investigation, studies on the structurally similar compound, 2-chloro-N-phenylacetamide, suggest a potential mode of action against fungi. The proposed mechanism involves the disruption of the fungal cell membrane by binding to ergosterol, a vital component of the membrane. Additionally, it may interfere with DNA synthesis.

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Materials:

-

This compound

-

Fungal strains (Candida spp.)

-

Appropriate broth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative assessment)

Procedure for MIC Determination:

-

A serial dilution of this compound is prepared in the broth medium in a 96-well plate.

-

A standardized inoculum of the fungal suspension is added to each well.

-

The plate is incubated at an appropriate temperature and for a sufficient duration (e.g., 35°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Procedure for MFC Determination:

-

Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates.

-

The plates are incubated to allow for fungal growth.

-

The MFC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in viable fungal colonies compared to the initial inoculum.

Caption: Workflow for antifungal susceptibility testing (MIC and MFC).

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Hazard Statement | Precautionary Statement | Signal Word | Pictogram(s) | Reference(s) |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | Warning | GHS07 | [2] |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. | [2] | ||

| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. | [2] | ||

| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [2] | |||

| P302 + P352: IF ON SKIN: Wash with plenty of water. | ||||

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||||

| P332 + P313: If skin irritation occurs: Get medical advice/attention. | ||||

| P337 + P313: If eye irritation persists: Get medical advice/attention. | [2] | |||

| P501: Dispose of contents/container to an approved waste disposal plant. | [2] |

Conclusion

This compound is a valuable compound for synthetic and medicinal chemistry research. Its straightforward synthesis and significant antifungal activity make it a promising candidate for further investigation in the development of new antifungal therapies. This guide provides essential technical information to support researchers and drug development professionals in their work with this compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its in vivo efficacy and toxicological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 2-Bromo-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-N-phenylacetamide. The following sections detail the experimental protocol for acquiring the spectrum, a thorough interpretation of the spectral data, and a summary of the key proton assignments and coupling interactions.

Introduction

This compound is a synthetic amide that has garnered interest for its potential biological activities.[1] Accurate structural elucidation and purity assessment are paramount in the research and development of such compounds, with 1H NMR spectroscopy serving as a primary analytical technique. This guide offers a detailed examination of the 1H NMR spectrum of this compound, providing researchers with the necessary information for its identification and characterization.

Experimental Protocol

The 1H NMR spectrum of this compound was acquired according to the following experimental parameters:

Sample Preparation: A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Instrumentation: A Bruker Avance 400 spectrometer, operating at a proton frequency of 400 MHz, was utilized for the analysis.[1]

Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | DMSO-d6 |

| Temperature | Standard room temperature |

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound in DMSO-d6 exhibits distinct signals corresponding to the different protons in the molecule. The quantitative data extracted from the spectrum is summarized in the table below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~10.3 | Singlet (broad) | 1H | N-H |

| 2 | ~7.6 | Doublet | 2H | H-2', H-6' |

| 3 | ~7.3 | Triplet | 2H | H-3', H-5' |

| 4 | ~7.1 | Triplet | 1H | H-4' |

| 5 | ~4.1 | Singlet | 2H | CH2 |

Spectral Analysis and Interpretation

The 1H NMR spectrum of this compound shows a set of well-resolved peaks that can be unambiguously assigned to the protons of the molecule.

-

Amide Proton (N-H): A broad singlet is observed at approximately 10.3 ppm. This downfield chemical shift is characteristic of an amide proton, and the broadening is due to quadrupole effects from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons (Phenyl Ring):

-

The two protons on the phenyl ring ortho to the amide group (H-2' and H-6') appear as a doublet at around 7.6 ppm.

-

The two meta protons (H-3' and H-5') resonate as a triplet at approximately 7.3 ppm.

-

The para proton (H-4') is observed as a triplet at about 7.1 ppm.

-

-

Methylene Protons (CH2): The two protons of the methylene group adjacent to the bromine atom and the carbonyl group appear as a sharp singlet at approximately 4.1 ppm. The singlet nature of this peak indicates no adjacent protons to couple with.

Visualization of Molecular Structure and Proton Assignments

The following diagrams illustrate the chemical structure of this compound with its proton assignments and the spin-spin coupling interactions.

Caption: Chemical structure of this compound with proton numbering.

References

Solubility of 2-Bromo-N-phenylacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Bromo-N-phenylacetamide in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility estimation, detailed experimental protocols for its determination, and a logical workflow for these procedures.

Introduction to this compound

This compound (CAS No: 5326-87-4) is a chemical compound with the molecular formula C₈H₈BrNO.[1][2] It is a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.[3][4] Its melting point is reported to be in the range of 132-137 °C.[1][2][3][4] Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various research and development activities.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, the solubility of its parent compound, N-phenylacetamide (acetanilide), is well-documented. Acetanilide is slightly soluble in cold water but is soluble in hot water and a variety of organic solvents, including methanol, ethanol, ether, chloroform, acetone, glycerol, and benzene.[5] Similarly, 2-phenylacetamide is known to be soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and chloroform, while having limited solubility in water.[6]

Based on these related compounds and the principle of "like dissolves like," a qualitative estimation of the solubility of this compound can be made. The presence of the polar amide group and the relatively nonpolar bromophenyl group suggests it will be most soluble in polar aprotic and polar protic organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amide group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Soluble | Good dipole-dipole interactions with the solute. |

| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble | Pi-stacking interactions with the phenyl ring can promote solubility. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Favorable dipole-dipole interactions. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Lacks favorable interactions with the polar amide group. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following experimental protocol, based on the static equilibrium method, is recommended. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Vials with Teflon-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to rest in the temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with the same solvent to a concentration within the analytical instrument's linear range.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Analyze the diluted sample solution under the same conditions and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).

-

Visualizations

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: A flowchart of the experimental workflow for solubility determination.

References

- 1. echemi.com [echemi.com]

- 2. 2-BROMO-N-PHENYL-ACETAMIDE CAS#: 5326-87-4 [m.chemicalbook.com]

- 3. This compound | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 5326-87-4 | TCI AMERICA [tcichemicals.com]

- 5. N-Phenylacetamide [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

melting point of 2-Bromo-N-phenylacetamide

An In-depth Technical Guide on 2-Bromo-N-phenylacetamide: Properties, Synthesis, and Biological Context

Introduction

This compound, also known as α-bromoacetanilide, is an organic compound with the chemical formula C₈H₈BrNO. It belongs to the class of acetamides and serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its melting point, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in the field of drug development.

Physicochemical Properties

The melting point of a compound is a critical physical property that provides insights into its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Melting Point Data

The experimentally determined varies slightly across different sources. These variations can be attributed to the purity of the sample and the specific experimental conditions used for determination. A summary of reported melting points is presented in the table below.

| Melting Point (°C) | Source |

| 131-135 | Benchchem[1] |

| 133.0 to 137.0 | Tokyo Chemical Industry (TCI)[2] |

| 132 | ChemicalBook (Solvent: ethanol/water)[3][4] |

| 135 | TCI (reference value)[2] |

Experimental Protocols

Accurate determination of the melting point and successful synthesis are fundamental for the use of this compound in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-acylation of aniline with bromoacetyl bromide.

Materials:

-

Aniline

-

Bromoacetyl bromide

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled in an ice bath.[1]

-

One equivalent of bromoacetyl bromide in 3 mL of dichloromethane is added dropwise to the cooled aniline solution.[1]

-

Following this, 0.019 mol of triethylamine (TEA) is added.[1]

-

The reaction mixture is allowed to warm to room temperature over a period of 3 hours, during which a precipitate will form.[1]

-

The mixture is then concentrated, and the residue is taken up in ethyl acetate.[1]

-

The ethyl acetate solution is washed three times with water.[1]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

-

The crude product is purified by crystallization from ethyl acetate to yield this compound.[1]

Melting Point Determination

The melting point of the synthesized this compound can be determined using a standard capillary method with a melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Procedure:

-

A small amount of the dry, powdered this compound is introduced into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6]

-

The heating rate is then reduced to about 2°C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range.[6]

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]

-

For accuracy, the determination should be repeated at least twice, and the results should be consistent.

Applications in Drug Development

N-phenylacetamide derivatives are recognized for their diverse pharmacological and biological activities, making them important scaffolds in drug discovery. These activities include antibacterial, anticonvulsant, and anti-cancer properties.

The N-phenylacetamide core structure is found in several approved drugs. For instance, derivatives have been synthesized and evaluated for their antibacterial activities against various strains, showing moderate to high efficacy.[7] Furthermore, N-phenylacetamide conjugates have been studied as carbonic anhydrase inhibitors with antiproliferative activity.[8] While specific signaling pathways for this compound are not extensively detailed in the provided search results, related N-[4-(dimethylamino)phenyl]acetamide derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key apoptotic proteins.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway

Given the interest in phenylacetamide derivatives as anticancer agents, the following diagram illustrates a generalized apoptotic signaling pathway that such compounds might modulate.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-BROMO-N-PHENYL-ACETAMIDE CAS#: 5326-87-4 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. ursinus.edu [ursinus.edu]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. irejournals.com [irejournals.com]

- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2-Bromo-N-phenylacetamide: An In-depth Technical Guide

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 2-Bromo-N-phenylacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectroscopic signatures of the compound, detailed experimental protocols for data acquisition, and a logical workflow for the analysis.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its secondary amide and brominated aromatic functionalities. The data presented here is based on typical values for similar compounds and the analysis of its molecular structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H stretch of the secondary amide |

| ~1670 | Strong, Sharp | C=O stretch of the amide (Amide I band) |

| ~1595 | Medium | C=C stretching in the aromatic ring |

| ~1540 | Medium | N-H bend of the secondary amide (Amide II band) |

| ~1440 | Medium | C=C stretching in the aromatic ring |

| ~750 and ~690 | Strong | C-H out-of-plane bending for a monosubstituted benzene ring |

| ~600-500 | Medium-Weak | C-Br stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. For this compound (C₈H₈BrNO), the molecular weight is approximately 214.06 g/mol . The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M+ and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.

The following table summarizes the expected major peaks in the electron ionization (EI) mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 213/215 | [C₈H₈BrNO]⁺• | Molecular ion peak (M⁺•), showing the characteristic 1:1 isotopic pattern for bromine. |

| 134 | [C₈H₈NO]⁺ | Loss of a bromine radical (•Br). |

| 93 | [C₆H₅NH₂]⁺• | Aniline radical cation, resulting from cleavage of the amide bond. |

| 92 | [C₆H₅N]⁺• | Loss of a hydrogen atom from the aniline fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of the amino group from the aniline fragment. |

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method

This method is suitable for acquiring the infrared spectrum of solid samples.[1][2][3][4][5]

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Weigh approximately 1-2 mg of this compound and transfer it to the mortar.

-

Add about 100-200 mg of spectroscopic grade potassium bromide (KBr) powder.

-

Gently grind the mixture for a few minutes until a fine, homogeneous powder is obtained.[5]

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into a pellet-forming die.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for the analysis of a solid organic compound using a mass spectrometer with an electron ionization source.[6][7][8][9][10]

-

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Alternatively, for solid probes, a small amount of the solid sample can be placed directly onto the probe.

-

-

Ionization:

-

Mass Analysis:

-

The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

understanding the chemical structure of 2-Bromo-N-phenylacetamide

An In-depth Technical Guide to 2-Bromo-N-phenylacetamide

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data, and visualizations to support advanced research and application. The document highlights the compound's role as a versatile synthetic intermediate in the development of pharmacologically active agents.

Core Chemical Identity and Properties

This compound is a halogenated amide derivative that serves as a crucial building block in organic synthesis. Its structure consists of a phenyl group attached to an acetamide linker which is alpha-halogenated with bromine. This α-bromo substitution makes the methylene group highly reactive and susceptible to nucleophilic substitution, a key feature exploited in the synthesis of more complex molecules.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO | [1][2][3] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| CAS Number | 5326-87-4 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 131-135 °C | |

| Boiling Point (est.) | 353.3 ± 25.0 °C at 760 mmHg | [3] |

| Density (est.) | 1.6 ± 0.1 g/cm³ | [3] |

| InChI Key | DCPLOIFDMMEBQZ-UHFFFAOYSA-N | [1] |

| SMILES String | BrCC(=O)Nc1ccccc1 | [1] |

Spectroscopic Profile

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data provides clear signals for the methylene, aromatic, and amide protons.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |

| ¹H | CDCl₃ | 8.09 (s, 1H, NH), 7.54 (d, 2H, Ar-H), 7.36 (m, 2H, Ar-H), 7.18 (m, 1H, Ar-H), 4.01 (s, 2H, CH₂) | |

| ¹H | DMSO-d₆ | A spectrum has been reported and is available in the cited literature. |

Mass Spectrometry (MS)

Predicted mass-to-charge ratios for various adducts of this compound have been calculated.

| Adduct Ion | Predicted m/z | Reference |

| [M+H]⁺ | 213.98621 | |

| [M+Na]⁺ | 235.96815 | |

| [M-H]⁻ | 211.97165 | |

| [M+NH₄]⁺ | 231.01275 | |

| Monoisotopic Mass | 212.97893 Da | [3] |

Infrared (IR) Spectroscopy

-

N-H Stretching: A moderate to strong band around 3300 cm⁻¹ for the secondary amide.

-

Aromatic C-H Stretching: Bands typically appearing just above 3000 cm⁻¹.

-

Amide I (C=O Stretching): A strong, sharp absorption band in the region of 1680-1640 cm⁻¹.

-

Amide II (N-H Bending): A band in the range of 1550-1510 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency region, typically 680-515 cm⁻¹.

Synthesis of this compound

The most common synthesis route involves the acylation of aniline with bromoacetyl bromide in the presence of a base to neutralize the HBr byproduct.

Experimental Protocol

This protocol is adapted from a reported synthesis.

Materials:

-

Aniline (0.016 mol)

-

Bromoacetyl bromide (1.0 equivalent)

-

Triethylamine (TEA) (0.019 mol)

-

Dichloromethane (DCM), 43 mL

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve aniline (0.016 mol) in 40 mL of dichloromethane in a flask and cool the solution on an ice bath.

-

Add bromoacetyl bromide (1.0 equivalent) dissolved in 3 mL of dichloromethane dropwise to the cooled aniline solution.

-

Following the addition of bromoacetyl bromide, add triethylamine (0.019 mol) dropwise.

-

Allow the reaction mixture to warm to room temperature while stirring for 3 hours. A dark color and the formation of a precipitate will be observed.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash the organic phase three times with water in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by crystallization from ethyl acetate to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The utility of this compound in drug discovery stems from the reactivity of the bromoacetamide functional group and the overall structural motif of N-phenylacetamide, which is present in numerous bioactive compounds.

Role as a Synthetic Intermediate

This compound is a versatile intermediate for introducing the N-phenylacetamide moiety into larger molecules. The alpha-bromo group is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, thiols) to form new carbon-heteroatom bonds. This reaction is fundamental to building libraries of derivatives for structure-activity relationship (SAR) studies. For instance, it is a precursor in the synthesis of compounds with demonstrated antibacterial and antifungal activities.

Caption: Role as a building block for bioactive compounds.

Covalent Modification of Proteins

The bromoacetamide group is a reactive electrophile that can form a stable covalent thioether bond with the sulfhydryl group of cysteine residues in proteins. This property makes fluorinated analogs of this compound valuable as covalent probes in ¹⁹F NMR studies for fragment-based screening and for investigating protein structure and ligand binding. This mechanism is a key strategy in the design of covalent inhibitors, a class of drugs that can offer increased potency and duration of action.

References

In-Depth Technical Guide to the Safety and Handling of 2-Bromo-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-N-phenylacetamide (CAS No. 5326-87-4). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Section 1: Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Classification: [1]

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][4]

Signal Word: Danger[1]

Hazard Statements: [1]

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Section 2: Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 5326-87-4 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to crystal | |

| Melting Point | 133.0 to 137.0 °C | |

| Purity | >95.0% (GC) |

Table 2: Toxicological Data

| Endpoint | Value | Classification | Reference |

| Acute Oral Toxicity | Toxic if swallowed | GHS Category 3 | [1][2][3] |

Table 3: Exposure Limits

| Organization | Limit |

| OSHA (PEL) | No data available |

| ACGIH (TLV) | No data available |

| NIOSH (REL) | No data available |

Note: No established occupational exposure limits (OELs) were found for this compound. It is crucial to minimize exposure through engineering controls and personal protective equipment.

Section 3: Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with this compound.

3.1 Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

3.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before and during use.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required.

3.3 Handling and Storage

-

Handling:

-

Avoid the generation of dust.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands and any exposed skin thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Section 4: Emergency Procedures

4.1 First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data sheet or label to the medical personnel.

4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Hazardous Combustion Products: During a fire, toxic and irritating gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

4.3 Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the skin and eyes. Wear the personal protective equipment outlined in Section 3.2.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation.

-

Place the collected material into a sealed, labeled container for proper disposal.

-

Clean the spill area with a suitable decontaminating solution.

-

Section 5: Visualization of Emergency Workflow

The following diagram illustrates the logical workflow for responding to a spill of this compound.

Caption: Workflow for this compound Spill Response.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Bromo-N-methyl-N-phenylacetamide | C9H10BrNO | CID 34495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. aksci.com [aksci.com]

- 5. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Bromo-N-phenylacetamide as a Versatile Alkylating Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Bromo-N-phenylacetamide, also known as α-bromoacetanilide, is a valuable bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure features an electrophilic carbon adjacent to a bromine atom, making it an effective alkylating agent for various nucleophiles. The presence of the N-phenylacetamide moiety allows for the introduction of this pharmacologically relevant scaffold into target molecules. This document provides an overview of its applications, detailed experimental protocols for N-alkylation and S-alkylation reactions, and quantitative data from representative synthetic procedures.

Principle of the Method

This compound functions as a potent electrophile in nucleophilic substitution reactions. The carbon atom bonded to the bromine is highly activated by the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom itself. This facilitates the displacement of the bromide ion (a good leaving group) by a wide range of nucleophiles, such as amines, thiols, and carbanions, typically through an SN2 mechanism. This reactivity makes it an ideal building block for creating new carbon-nitrogen and carbon-sulfur bonds, which are fundamental in the synthesis of diverse bioactive compounds and heterocyclic systems.[1][2][3]

Caption: General SN2 reaction mechanism for the alkylation of nucleophiles.

Applications in Synthesis

The primary application of this compound is as a precursor in the synthesis of molecules with potential therapeutic value.

-

N-Alkylation for Bioactive Amine Derivatives: It is frequently used to alkylate primary and secondary amines. This reaction has been employed to synthesize series of 2-amino-N-phenylacetamide derivatives that exhibit significant antibacterial activity against various strains, including Acinetobacter baumannii and Staphylococcus aureus.[1] This approach is crucial in developing new classes of antibiotics to combat multidrug resistance.

-

S-Alkylation for Thioether and Heterocycle Synthesis: The reaction with thiols provides a straightforward route to thioethers. This strategy is a cornerstone for building complex heterocyclic systems. For example, this compound reacts with 2-mercaptobenzimidazole to form intermediates in the synthesis of potential antidepressant agents.[2] It is also used to react with thiones to create S-alkylated intermediates that can be cyclized to form thieno[2,3-b]pyridine derivatives, which are explored for their pharmacological properties.[3]

-

Precursor for Anticancer Agents: The N-phenylacetamide scaffold introduced by this reagent is present in various compounds investigated for anticancer activity. For instance, it has been used to synthesize N-phenylacetamide-2-oxoindole conjugates that act as carbonic anhydrase inhibitors with antiproliferative effects.[4]

Caption: Synthetic pathways and applications of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives (General N-Alkylation)

This protocol is adapted from the synthesis of novel antibacterial agents.[1]

Materials:

-

2-Bromo-N-(p-chlorophenyl) acetamide

-

Appropriate primary or secondary amine (e.g., Butylamine, Octylamine)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-N-(p-chlorophenyl) acetamide in dichloromethane.

-

Add 1.0-1.2 equivalents of the desired amine to the solution.

-

Add an equal volume of saturated aqueous K₂CO₃ solution to the reaction mixture.

-

Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.

Protocol 2: Synthesis of 2-(1H-benzimidazol-2-ylthio)-N-phenylacetamide (General S-Alkylation)

This protocol is based on the synthesis of precursors for potential antidepressant agents.[2]

Materials:

-

This compound

-

2-Mercaptobenzimidazole

-

Ethanol

-

Triethylamine (Et₃N)

-

Standard reflux apparatus

-

Filtration setup

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (0.1 mol), 2-mercaptobenzimidazole (0.1 mol), and ethanol (30 mL).

-

Add triethylamine (0.12 mol) to the mixture to act as a base.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench by pouring it into cold water.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the product with water and then recrystallize from a suitable solvent (e.g., acetone/water) to yield the pure S-alkylated product.

Data Presentation: Summary of Reactions

The following tables summarize quantitative data from published procedures, highlighting the versatility of this compound and its analogs as alkylating agents.

Table 1: N-Alkylation of 2-Bromo-N-(p-Chlorophenyl) Acetamide with Various Amines[1]

| Amine Substrate | Product | Solvent System | Yield |

| Butylamine | 2-(butylamino)-N-(4-chlorophenyl)acetamide | CH₂Cl₂ / Sat. K₂CO₃(aq) | 60% |

| Octylamine | 2-(octylamino)-N-(4-chlorophenyl)acetamide | CH₂Cl₂ / Sat. K₂CO₃(aq) | 61% |

Table 2: S-Alkylation using 2-Halo-N-arylacetamides[2][3]

| Alkylating Agent | Thiol Substrate | Base / Solvent | Product | Yield |

| 2-Chloro-N-(p-tolyl)acetamide | 6-phenyl-4-methyl-2-thioxo-dihydropyridine-3-carbonitrile | Piperidine / Ethanol | 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | 89% |

| 2-Chloro-N-phenylacetamide | 2-Mercaptobenzimidazole | Triethylamine / Ethanol | 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide | 62-74% |

Safety Information

This compound is a hazardous substance.[5] It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. irejournals.com [irejournals.com]

- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: 2-Bromo-N-phenylacetamide in the Synthesis of Potential Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromo-N-phenylacetamide as a versatile starting material and a potent antifungal agent in its own right. The following sections detail its direct antifungal and antibiofilm activities, potential mechanisms of action, and protocols for its evaluation.

Antifungal and Antibiofilm Activity of this compound

This compound has demonstrated significant fungicidal activity against a range of clinically relevant Candida species, including strains resistant to fluconazole.[1][2] Its efficacy extends to the disruption of mature fungal biofilms, a critical factor in persistent infections.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key indicators of antifungal potency. The data below summarizes the activity of this compound against various fungal strains.

| Fungal Species | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida spp. | Fluconazole-Resistant (87.5% of strains) | 32 | - | [1][2] |

| Candida spp. | Fluconazole-Resistant (81.25% of strains) | - | 64 | [1][2] |

| Candida glabrata | Oral Cavity Isolates | 16 | 32-64 | [3] |

Note: The related compound, 2-chloro-N-phenylacetamide, has also shown activity against Candida albicans and Candida parapsilosis with MIC values ranging from 128 to 256 µg/mL and MFC values from 512 to 1024 µg/mL. It was also active against Aspergillus flavus with MICs between 16 and 256 µg/mL.

Antibiofilm Efficacy

This compound has been shown to be as effective as Amphotericin B in combating mature Candida albicans biofilms.[1][2] The chloro-analog also demonstrated significant antibiofilm activity, inhibiting biofilm formation by up to 92% and disrupting pre-formed biofilms by up to 87%.

Experimental Workflow for Antifungal Agent Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of potential antifungal agents derived from this compound.

Caption: A generalized workflow for the synthesis and biological evaluation of antifungal agents.

Potential Mechanism of Action

While the precise mechanism of action for this compound remains to be fully elucidated, studies on the structurally similar 2-chloro-N-phenylacetamide suggest potential targets in the fungal cell.[1][2] These include binding to ergosterol in the fungal plasma membrane and the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[4][5][6][7]

References

- 1. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 2-Amino-N-Phenylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-phenylacetamide and its derivatives represent a versatile class of organic compounds that are of significant interest in medicinal chemistry.[1] The core structure, which features a primary aromatic amine and an amide linkage, serves as a crucial scaffold for the synthesis of various biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidepressant properties.[1][3][4] The presence of multiple reactive sites in the N-(2-aminophenyl)-2-phenylacetamide structure, for instance, allows for further chemical modifications, such as cyclization reactions to form benzodiazepines and other heterocyclic systems.[1][5] This document provides detailed synthetic methodologies, experimental protocols, and characterization data for the preparation of 2-amino-N-phenylacetamide derivatives.

Synthetic Methodologies

The synthesis of 2-amino-N-phenylacetamide derivatives can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final compound. Two common and effective approaches are highlighted below.

General Synthetic Workflow

The overall process for the synthesis and evaluation of 2-amino-N-phenylacetamide derivatives typically follows a structured workflow, from the initial synthesis and purification to structural characterization and subsequent biological screening.

Caption: General workflow for the synthesis and evaluation of 2-amino-N-phenylacetamide derivatives.

Experimental Protocols

Method 1: Acylation of o-Phenylenediamine with Phenylacetyl Chloride

This method involves the direct acylation of o-phenylenediamine with phenylacetyl chloride. Careful control of stoichiometry is essential to favor mono-acylation.[1]

Materials:

-

o-Phenylenediamine

-

Phenylacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Pyridine or Triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[6] If using a base like triethylamine, add it to the solution (1.5 equivalents).[6]

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in DCM dropwise to the cooled o-phenylenediamine solution with stirring.[1][6] The slow addition is crucial to minimize di-acylation.[1] If a base like pyridine is used, it can be added dropwise at this stage (1.1 equivalents) to neutralize the HCl generated.[1]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[6] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][6]

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-aminophenyl)-2-phenylacetamide.[1][6]

Method 2: Amide Coupling of o-Phenylenediamine and Phenylacetic Acid

This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.[1]

Materials:

-

o-Phenylenediamine

-

Phenylacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP), catalytic amount

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve phenylacetic acid (1.0 equivalent), o-phenylenediamine (1.0 equivalent), and a catalytic amount of DMAP in DCM in a round-bottom flask.[1]

-

Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.[1]

-

Reaction: Stir the reaction mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.[1]

-

Filtration: Filter the reaction mixture to remove the DCU.[1]

-

Work-up: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]

Method 3: Two-Step Synthesis via 2-Chloro-N-phenylacetamide Intermediate

This method is particularly useful for synthesizing derivatives with various substituents on the amino group. It involves the initial preparation of a 2-chloro-N-phenylacetamide derivative, followed by a nucleophilic substitution with a desired amine.[3][5]

Step 1: Synthesis of 2-Chloro-N-phenylacetamide Derivatives

-

Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted aniline (1.0 equivalent) and a base like triethylamine (1.4 equivalents) in a solvent such as toluene.[5]

-

Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.0 equivalent) in the same solvent dropwise to the aniline solution.[5]

-

Reaction: Heat the reaction mixture under reflux for 1 hour, monitoring the progress by TLC.[5]

-

Work-up and Purification: After cooling, the mixture can be extracted and purified. The resulting solid is often recrystallized to afford the 2-chloro-N-phenylacetamide derivative.[5]

Step 2: Synthesis of 2-Amino-N-phenylacetamide Derivatives

-

Reaction Setup: Combine the 2-chloro-N-phenylacetamide derivative (1.0 equivalent) with the desired amine (e.g., butylamine, piperidine) in a suitable solvent like dichloromethane in the presence of a base such as saturated potassium carbonate solution.[3]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[3][5]

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and the crude product is purified, typically by column chromatography, to yield the final 2-amino-N-phenylacetamide derivative.[3]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Phenylacetamide Derivatives

| Entry | Reactants | Method | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | 4-Chloroaniline, Bromoacetyl bromide | Amidation | Dichloromethane | Not specified | Not specified | [3] |

| 2 | 2-Bromo-N-(p-chlorophenyl) acetamide, Butylamine | Nucleophilic Substitution | Dichloromethane | Room Temp. | Not specified | [3] |

| 3 | Substituted anilines, Chloroacetyl chloride | Acylation | Toluene | 1 hour (reflux) | 90-95% | [5] |

| 4 | 2-Chloroacetanilide, Methylamine | Nucleophilic Substitution | 33% w/w Methylamine soln. | 1 hour (RT) | 56-98% | [5] |

| 5 | N-acylisatin, Aniline derivatives | Microwave-assisted condensation | Solid-state | Not specified | High | [7] |

Table 2: Characterization Data for Selected Phenylacetamide Derivatives

| Compound | Molecular Formula | M.P. (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) | Reference |

| 2-(butylamino)-N-(4-chlorophenyl) acetamide (5a) | C₁₂H₁₇ClN₂O | Not specified | Not specified | Not specified | 240 (M⁺) | [3] |